3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
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Overview
Description
3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone ring and a quinazolinone moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridinone Ring: Starting with a suitable precursor, such as 4-hydroxy-6-methyl-2-pyridone, the pyridinone ring is synthesized through cyclization reactions under acidic or basic conditions.
Quinazolinone Synthesis: The quinazolinone moiety is prepared from anthranilic acid derivatives through condensation reactions with isopropyl ketones, followed by cyclization.
Coupling Reaction: The final step involves coupling the pyridinone and quinazolinone intermediates using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyridinone ring.
Reduction: Reduction reactions can target the carbonyl groups in both the pyridinone and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound’s potential to interact with various biomolecules makes it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound could be explored for therapeutic applications, particularly if it demonstrates bioactivity against specific targets. Its structural features suggest potential use in developing treatments for diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide exerts its effects likely involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2-pyridone: Shares the pyridinone ring but lacks the quinazolinone moiety.
Quinazolin-4-one derivatives: Similar quinazolinone structure but different substituents.
Uniqueness
The uniqueness of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its combined pyridinone and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions not seen in simpler analogs.
Biological Activity
The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 298.33 g/mol
Structural Features
The compound features:
- A pyridinone moiety, which is known for its biological significance.
- A quinazoline derivative that may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing the 4-hydroxy-6-methyl-2-oxopyridin structure exhibit significant antioxidant properties. For instance, derivatives have shown effective DPPH radical scavenging activity, with IC₅₀ values indicating strong potential as antioxidants .
Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies have reported that related compounds display competitive inhibition with IC₅₀ values ranging from 25.29 to 64.13 μM, highlighting the potential of this class of compounds in treating hyperpigmentation disorders .
Anticonvulsant Activity
In a study focusing on anticonvulsant properties, related pyridinone derivatives demonstrated significant effectiveness in picrotoxin-induced convulsion models. These findings suggest that structural modifications in the pyridinone framework can enhance anticonvulsant activity .
Cytotoxic Effects
Preliminary cytotoxicity assays have indicated that certain derivatives of the compound exhibit selective cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can lead to increased potency against specific cancer types .
Case Study 1: Tyrosinase Inhibition
A recent study synthesized a series of 3-hydroxypyridinone derivatives and evaluated their tyrosinase inhibitory activity. The most potent inhibitor showed an IC₅₀ value of 25.29 μM, suggesting that similar modifications could enhance the activity of our target compound .
Case Study 2: Anticonvulsant Activity
In another investigation, compounds derived from quinazoline and pyridinone frameworks were tested for anticonvulsant properties using animal models. The results indicated that certain structural features significantly enhanced the efficacy of these compounds against induced seizures .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC₅₀ Value (μM) | Reference |
---|---|---|---|
Compound A | Tyrosinase Inhibition | 25.29 | |
Compound B | Anticonvulsant | 18.4 | |
Compound C | Antioxidant | 0.039 |
Table 2: Structure-Activity Relationships (SAR)
Structural Feature | Effect on Activity | Observations |
---|---|---|
Hydroxyl Group | Increased solubility | Enhances interaction with enzymes |
Methyl Substituent | Modulates potency | Alters binding affinity |
Quinazoline Moiety | Enhances biological activity | Critical for pharmacological effects |
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C20H22N4O4/c1-12(2)24-11-21-17-5-4-14(9-16(17)20(24)28)22-18(26)6-7-23-13(3)8-15(25)10-19(23)27/h4-5,8-12,25H,6-7H2,1-3H3,(H,22,26) |
InChI Key |
PKWNRJUKINHNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O |
Origin of Product |
United States |
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